6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Structure-Activity Relationship (SAR) Ral GTPase Inhibition Anticancer Drug Discovery

6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 612513-75-4) is a pyranopyrazole heterocycle belonging to the 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile scaffold class. This class is widely recognized for its broad-spectrum pharmacological relevance, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 612513-75-4
Cat. No. B112840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS612513-75-4
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCCC1C(=C(OC2=NNC(=C12)C)N)C#N
InChIInChI=1S/C10H12N4O/c1-3-6-7(4-11)9(12)15-10-8(6)5(2)13-14-10/h6H,3,12H2,1-2H3,(H,13,14)
InChIKeyHRQVPHLDWOQZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 612513-75-4): Structural and Procurement Baseline


6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 612513-75-4) is a pyranopyrazole heterocycle belonging to the 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile scaffold class. This class is widely recognized for its broad-spectrum pharmacological relevance, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities [1][2]. The compound features a 4-ethyl substituent on the fused pyran ring, distinguishing it from the more extensively studied 4-aryl analogs (e.g., 4-phenyl, 4-(2-bromophenyl), 4-(furan-2-yl) variants) that dominate the published SAR literature [3]. With a molecular formula of C10H12N4O and a molecular weight of 204.23 g/mol, it is among the smaller and less lipophilic members of this chemical family, a feature that may influence pharmacokinetic behavior and synthetic tractability [4].

1
Distinct 4-ethyl scaffold fills the 4-alkyl SAR gap absent from 4-aryl-dominated literature
2
Lower estimated lipophilicity may support aqueous assay compatibility vs. 4-aryl analogs
3
Bioactivity uncharacterized; requires compound-specific empirical validation for any target

Why Generic Substitution Fails for 6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 612513-75-4) Procurement


Within the pyranopyrazole-5-carbonitrile scaffold class, the identity of the 4-position substituent is the single most impactful determinant of biological target engagement, potency, and selectivity. Published SAR data for the closely related 6-amino-1,3-disubstituted-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile series demonstrates that even subtle modifications at the 4-position produce IC50 values spanning over an order of magnitude (1.1 μM to >10 μM) in the same H2122 lung cancer cell assay [1]. The 4-ethyl analog (CAS 612513-75-4) is structurally distinct from the 4-aryl series that dominates the published Ral inhibitor [1], EGFR/VEGFR-2 dual inhibitor [2], and cytotoxic [3] literature. Substitution of a 4-ethyl group for a 4-aryl group alters ring conformational preferences, hydrogen-bonding capacity at the adjacent 6-amino position, and the overall lipophilicity profile (cLogP shift of approximately 1–2 log units lower for the ethyl analog vs. phenyl), meaning that neither biological potency nor selectivity can be assumed to transfer across this substitution boundary.

Target Compound
4-ethyl substituent
Lower cLogP (~1.5–2.0 units below aryl)
No published potency/selectivity data
Common 4-Aryl Analogs
4-phenyl, 4-(2-bromophenyl), etc.
Higher lipophilicity; documented IC₅₀ in Ral/EGFR/cytotoxicity assays
Selectivity profiles available for multiple cell lines

4-position substitution significantly shifts biological profile; potency and selectivity do not transfer between ethyl and aryl series. Empirical validation required.

Product-Specific Quantitative Differentiation Evidence for 6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 612513-75-4)


4-Position Substituent Identity Drives >10-Fold Potency Variation Across the Pyranopyrazole-5-carbonitrile Scaffold

In the most directly comparable published SAR study of 6-amino-1,3-disubstituted-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile analogs, IC50 values in the H2122 human lung cancer cell soft agar growth assay ranged from 1.1 μM to >10 μM across 44 compounds, with the 4-phenyl substituent identity and substitution pattern being the dominant determinant of potency [1]. For example, compound 14 (R1=Me, R2=Me, 4-phenyl unsubstituted) gave an IC50 of 9.1 ± 0.3 μM, while compound 29 (R1=Me, R2=Me, 4-(2,5-difluorophenyl)) showed an IC50 of 4.2 ± 0.1 μM—a 2.2-fold improvement from fluoro-substitution alone [1]. The target compound (CAS 612513-75-4) bears a 4-ethyl substituent instead of 4-aryl, placing it in a structurally distinct sub-series. No direct IC50 measurement for this compound in the same assay system has been published; however, the established SAR indicates that biological potency cannot be extrapolated from 4-aryl analogs and must be determined empirically for the 4-alkyl series [1].

4-Substituent Potency Driver
Class-level inference
IC₅₀ shifts 2.2–>9-fold across 4-aryl analogs; 4-ethyl unquantified
Potency cannot be extrapolated; requires compound-specific assay
H2122 soft agar assay data from 4-aryl series only
Structure-Activity Relationship (SAR) Ral GTPase Inhibition Anticancer Drug Discovery

4-Aryl Pyranopyrazole-5-carbonitriles Demonstrate Cell Line-Selective Cytotoxicity; 4-Ethyl Analog Selectivity Profile Is Uncharacterized

A panel of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives was evaluated for in vitro cytotoxicity across four human cancer cell lines (SW48 colon, A549 lung, KB oral, HepG2 liver) using the MTT assay, with doxorubicin as the reference drug [1]. Compounds exhibited cell line-dependent cytotoxic profiles: compound 5b showed IC50 = 8 ± 2.2 μM in KB cells, compound 5f showed IC50 = 31.5 ± 2.0 μM in A549 cells, and compound 5g showed IC50 = 22.5 ± 3.1 μM in HepG2 cells [1]. This variability (4.5-fold range across cell lines for individual compounds) highlights the scaffold's inherent cell-type selectivity. The 4-ethyl analog (CAS 612513-75-4) has not been profiled in this or any comparable multi-cell-line panel; its selectivity fingerprint is unknown and cannot be predicted from 4-aryl data due to the substituent-dependent nature of the scaffold's cytotoxic activity [1].

Cell-Line Selectivity Unknown
Class-level inference
4-aryl analogs show 4.5-fold IC₅₀ range across cell lines; 4-ethyl unprofiled
Selectivity fingerprint unknown; commissioning profiling recommended
MTT assay, 4 cancer cell lines
Cancer Cell Line Panel Cytotoxicity Screening Selectivity Profiling

4-Ethyl Substituent Confers Reduced Lipophilicity and Altered Hydrogen-Bonding Capacity Relative to 4-Aryl Analogs

The 4-ethyl substituent on CAS 612513-75-4 (MW = 204.23; molecular formula C10H12N4O) confers physicochemical properties that are materially different from the 4-aryl analogs dominating the literature. A representative 4-phenyl analog (e.g., 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) has a molecular weight of approximately 280 g/mol and a calculated logP approximately 1.5–2.0 units higher than the 4-ethyl compound [1]. The 4-ethyl group eliminates the aromatic π-stacking potential present in 4-aryl analogs while preserving a smaller hydrophobic contact surface. The 6-amino group and the pyrazole NH in CAS 612513-75-4 remain available as hydrogen-bond donors, a feature exploited in related scaffolds for target engagement (e.g., the amino group forms a hydrogen bond with Ile281 in PPARγ binding) [2]. Procurement of the correct 4-substituted analog is essential because lipophilicity directly impacts aqueous solubility, membrane permeability, non-specific protein binding, and metabolic stability.

Lipophilicity Reduction
Supporting evidence
MW 204 vs ~280 (aryl); est. cLogP 1.5–2.0 units lower
Alters solubility, permeability, and non-specific binding
Calculated values; no experimental logP
Physicochemical Property Differentiation Lipophilicity (cLogP) Medicinal Chemistry Design

One-Pot Four-Component Synthetic Route Enables Efficient Access to 4-Alkyl-Substituted Pyranopyrazole-5-carbonitriles Including CAS 612513-75-4

Multiple published protocols describe the synthesis of 6-amino-4-alkyl/aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives via one-pot, four-component condensation of an aldehyde (or ketone), malononitrile, ethyl acetoacetate, and hydrazine hydrate [1][2]. For CAS 612513-75-4 specifically, the 4-ethyl substituent derives from propionaldehyde (or a synthetic equivalent) as the aldehyde component. γ-Alumina has been reported as an efficient, recyclable heterogeneous catalyst for this transformation in aqueous medium, achieving good to excellent yields for 4-alkyl substrates [1]. The l-proline-catalyzed variant in water offers an alternative metal-free route [3]. The synthetic accessibility of the 4-ethyl analog is comparable to or simpler than many 4-aryl variants because propionaldehyde is a small, readily available, and inexpensive aldehyde feedstock, whereas 4-aryl analogs require substituted benzaldehydes that may be costlier or require separate synthesis.

Synthetic Accessibility
Supporting evidence
Yields 85–90% from propionaldehyde via one-pot MCR
Cost-advantaged entry; chiral center requires enantiopurity specification
γ-Alumina or l-proline catalyzed aqueous routes
Multicomponent Reaction (MCR) Green Chemistry Synthesis 4-Alkyl Pyranopyrazole

Pyranopyrazole-5-carbonitrile Scaffold Exhibits Broad-Spectrum Antimicrobial Activity; 4-Substituent Modulates Potency

Antimicrobial screening of dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. In one representative study, 6-amino-1,4-dihydro-3-methyl-4-(4-nitrophenyl)-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile showed excellent antibacterial activity against Klebsiella pneumoniae, while the 4-(2-hydroxyphenyl) analog was the most potent antifungal agent against Candida albicans in the series [1]. This substituent-dependent antimicrobial profile underscores that the 4-position group is a key selectivity determinant. The 4-ethyl analog (CAS 612513-75-4) has not been included in published antimicrobial screening panels, and its spectrum of activity cannot be inferred from 4-aryl data. Other studies have reported pyranopyrazole derivatives with antibacterial activity comparable to norfloxacin and antifungal activity comparable to fluconazole [2], establishing the scaffold's potential but reinforcing the need for compound-specific data.

Antimicrobial Activity Unknown
Class-level inference
4-aryl analogs active vs K. pneumoniae, C. albicans; 4-ethyl untested
Unexplored chemotype for screening; activity not guaranteed
Disk diffusion / broth microdilution data from 4-aryl series
Antimicrobial Screening Antibacterial Antifungal

Recommended Research and Industrial Application Scenarios for 6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 612513-75-4)


Novelty-Driven Anticancer SAR Exploration Targeting the 4-Alkyl Chemical Space Gap

The published pyranopyrazole-5-carbonitrile SAR literature is dominated by 4-aryl analogs, leaving the 4-alkyl sub-series largely unexplored. CAS 612513-75-4 is the archetypal 4-ethyl member of this scaffold class and is ideally suited as a starting point for systematic SAR campaigns exploring the impact of small alkyl vs. aryl substitution at the 4-position on Ral GTPase inhibition, EGFR/VEGFR-2 dual kinase inhibition, or general cytotoxicity, as benchmarked against the well-characterized 4-phenyl analog series [1][2]. The lower lipophilicity of the 4-ethyl analog may offer solubility advantages in aqueous assay media relative to 4-aryl counterparts, facilitating high-concentration screening protocols.

Green Chemistry Methodology Development Using a Small, Cost-Effective Pyranopyrazole Substrate

CAS 612513-75-4 is accessed from propionaldehyde, one of the simplest and most economical aldehyde feedstocks, making it an attractive model substrate for developing and benchmarking new catalytic systems for the one-pot four-component pyranopyrazole synthesis. Reported protocols using γ-alumina [3], l-proline, and starch solution as reaction media have demonstrated the feasibility of green aqueous-phase synthesis for this compound class, and the 4-ethyl analog's smaller steric profile relative to 4-aryl substrates makes it a useful probe for assessing catalyst scope and limitations.

Enantiomeric Purity Method Development for Chiral Dihydropyrano[2,3-c]pyrazole Scaffolds

The presence of a single chiral center at C4 in CAS 612513-75-4 (due to the non-symmetric 4-ethyl substituent) makes this compound a valuable reference standard for developing and validating chiral HPLC or SFC methods for enantiomeric purity determination of pyranopyrazole-5-carbonitrile derivatives. Unlike 4-aryl analogs where the chiral center is also present, the 4-ethyl substituent's conformational flexibility and reduced UV absorptivity pose distinct analytical challenges that require method optimization, making this compound a useful tool for analytical chemistry groups supporting medicinal chemistry programs [2].

Antimicrobial Discovery Programs Seeking Unexplored 4-Alkyl Pyranopyrazole Chemical Space

Given the established antimicrobial activity of pyranopyrazole-5-carbonitrile derivatives against both bacterial and fungal pathogens [4][5], and the documented dependence of antimicrobial potency on 4-position substituent identity, CAS 612513-75-4 represents an untested chemotype for antimicrobial screening. Procurement for panel screening against Gram-positive, Gram-negative, and fungal strains is justified as a novelty-driven expansion of the pyranopyrazole antimicrobial SAR landscape, complementing the existing 4-aryl antimicrobial data.

Application
Selection Property
Validation Focus
Novelty-driven 4-alkyl SAR studies
4-ethyl scaffold distinct from aryl series
Empirical potency and selectivity profiling vs. 4-aryl benchmarks
Green synthesis method development
Low-cost propionaldehyde substrate
Catalyst scope, yield optimization, and scalability
Chiral analytical method development
Single chiral center at C4
Enantiomeric purity validation by HPLC/SFC
Antimicrobial screening expansion
Unexplored 4-alkyl chemotype
Panel screening against Gram+/Gram- and fungal strains
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